N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANMSNYXKDTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved using tosyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Coupling with Oxalamide: The final step involves coupling the tosylpiperidine intermediate with an oxalamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with N1-(2-Fluorophenyl) Substitution
Key Observations :
- The 2-fluorophenyl group is a common feature in oxalamides, likely chosen for its electronic effects (e.g., enhanced metabolic stability).
- N2 substituents influence physicochemical properties: 4-methoxyphenethyl (hydrophobic) vs. 1,3-dioxoisoindolin-2-yl (polar cyclic imide).
Compounds with N2-(Piperidine or Related Heterocycles)
Key Observations :
- Tosyl (p-toluenesulfonyl) groups, as in the target compound, are electron-withdrawing and may improve metabolic stability or enzyme targeting.
Flavoring Agents with Oxalamide Backbone
Key Observations :
- Oxalamides with aromatic N1 (e.g., dimethoxybenzyl) and heterocyclic N2 (e.g., pyridin-2-yl) groups are widely used as flavor enhancers.
- The target compound’s tosylpiperidinyl group distinguishes it from flavoring agents, suggesting alternative applications.
Antiviral and Enzyme-Targeting Oxalamides
Key Observations :
- Bulky substituents (e.g., adamantyl, tosylpiperidinyl) may improve enzyme inhibition by occupying hydrophobic pockets.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~500 | ~3.5 | 2-Fluorophenyl, Tosylpiperidinyl |
| S336 (Flavoring Agent) | 429.45 | 2.8 | Dimethoxybenzyl, Pyridin-2-yl |
| BNM-III-170 (Antiviral) | 541.32 | 2.1 | Chlorofluorophenyl, Guanidinomethyl |
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant findings from recent research.
Chemical Structure and Properties
- Molecular Formula : C22H26FN3O4S
- Molecular Weight : 447.5 g/mol
- CAS Number : 898415-41-3
The compound features a unique oxalamide linkage , which connects two nitrogen atoms to a carbon chain incorporating a fluorophenyl group and a tosylpiperidine moiety. This structure is believed to contribute significantly to its biological activity and interactions with various biological targets.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors : It might bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that oxalamide derivatives can possess antimicrobial properties.
- Anticancer Effects : Preliminary data suggest potential anticancer activity, necessitating further investigation into specific cancer types.
- Neuroprotective Properties : The presence of the tosylpiperidine moiety may enhance neuroprotective effects, although detailed studies are required to confirm this.
Case Studies and Experimental Data
- In vitro Studies : Several studies have been conducted using cell lines to assess the cytotoxicity and mechanism of action of this compound. Results indicated varying degrees of inhibition in cell proliferation, particularly in cancer cell lines.
- Animal Models : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early results suggest promising bioavailability and metabolic stability.
- Comparative Analysis : A comparative analysis with structurally similar compounds has demonstrated that the presence of the fluorophenyl group significantly enhances biological activity compared to analogs lacking this feature.
Data Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for synthesizing N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis involves two primary steps:
- Tosylation of Piperidine : Introduce the tosyl group (p-toluenesulfonyl) to piperidine via nucleophilic substitution using tosyl chloride in anhydrous conditions, as demonstrated in the synthesis of related tosylpiperidine derivatives .
- Oxalamide Coupling : React 2-fluorophenylamine with the tosylpiperidine-ethyl intermediate using a carbodiimide coupling agent (e.g., EDCI) in dichloromethane or DMF. This follows protocols for analogous oxalamide couplings, such as N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (52% yield) .
- Key Quality Control : Monitor reaction progress via TLC and confirm purity (>90%) using HPLC and LC-MS (APCI+ mode) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS/APCI+ : To verify molecular weight (e.g., observed [M+H+] vs. calculated values) and detect impurities .
- 1H/13C NMR : Assign peaks for critical groups (e.g., 2-fluorophenyl δH ~7.41 ppm, tosyl methyl δH 2.27 ppm) .
- HPLC : Quantify purity (≥95% recommended) using a C18 column with acetonitrile/water gradients .
Q. What solvents and reaction conditions are optimal for isolating this compound?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (DMF, DCM) for coupling reactions. For crystallization, ethanol or ethyl acetate/hexane mixtures yield solid precipitates .
- Temperature : Maintain 0–25°C during sensitive steps (e.g., tosylation) to avoid side reactions .
Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The fluorine atom increases logP compared to non-fluorinated analogs, enhancing membrane permeability. Calculate via software (e.g., ChemAxon).
- Electronic Effects : Fluorine’s electron-withdrawing nature may affect hydrogen bonding with biological targets, as seen in CD4-binding site inhibitors .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential toxicity of intermediates (e.g., tosyl chloride).
- Waste Disposal : Follow institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution for tosylpiperidine intermediates.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived) during coupling steps, as shown in oxalamide-based HIV entry inhibitors .
- Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Q. What structural modifications could enhance the compound’s binding affinity to biological targets?
- Methodological Answer :
- SAR Insights :
| Substituent | Effect on Activity | Example Reference |
|---|---|---|
| 2-Fluorophenyl | Enhances target selectivity | |
| Tosylpiperidine | Improves solubility and metabolic stability |
- Design Strategy : Replace the tosyl group with acetyl or benzoyl to study steric effects, guided by analogs in HIV inhibitor studies .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293T for receptor-binding assays) and positive controls.
- Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Meta-Analysis : Compare with structurally related oxalamides (e.g., EFSA-evaluated flavoring agents) to identify trends .
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
